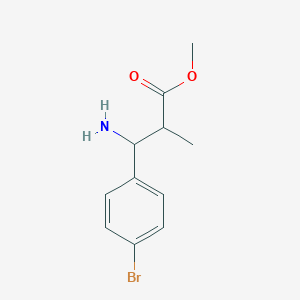

Methyl 3-amino-3-(4-bromophenyl)-2-methylpropanoate

Description

Methyl 3-amino-3-(4-bromophenyl)-2-methylpropanoate is a chiral ester derivative featuring a 4-bromophenyl group and an amino substituent at the β-position of the propanoate backbone, with an additional methyl group at the α-carbon.

Key structural attributes:

- 4-Bromophenyl group: Enhances lipophilicity and influences π-π interactions in molecular recognition.

- Amino-ester functionality: Provides a reactive site for further derivatization (e.g., peptide coupling or salt formation).

Properties

IUPAC Name |

methyl 3-amino-3-(4-bromophenyl)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-7(11(14)15-2)10(13)8-3-5-9(12)6-4-8/h3-7,10H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHCTYVNVAZAKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)Br)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(4-bromophenyl)-2-methylpropanoate typically involves the reaction of 4-bromobenzaldehyde with methyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a series of steps including condensation, cyclization, and esterification to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(4-bromophenyl)-2-methylpropanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Phenyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-3-(4-bromophenyl)-2-methylpropanoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(4-bromophenyl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Halogen Variations

(a) Methyl 3-Amino-3-(4-Chlorophenyl)propanoate Hydrochloride

- Structure : Differs by substitution of bromine with chlorine at the phenyl ring.

- Synthesis: Prepared as a hydrochloride salt, indicating the amino group’s basicity, similar to the target compound.

(b) Methyl 3-Amino-3-(2-Bromophenyl)propanoate Hydrochloride

- Structure : Bromine at the ortho position instead of para.

Table 1: Halogen-Substituted Analogues

*Molecular weight inferred from hydrochloride salt data in .

Stereochemical Variants

(a) Methyl (S)-3-(4-Bromophenyl)-2-(1,3-Dioxoisoindolin-2-yl)-2-Methylpropanoate (3k)

- Structure: Incorporates a dioxoisoindolin group instead of an amino substituent.

- Synthesis : Achieved 66% yield via palladium-catalyzed coupling; enantiomeric purity (1:99 er) confirmed by SFC analysis.

- Key Difference: The dioxoisoindolin group enhances planarity, favoring π-stacking interactions absent in the amino-substituted target compound.

(b) (S)-Benzyl 3-(4-Hydroxyphenyl)-2-(Trityl-Amino)propanoate

- Structure: Hydroxyphenyl group and trityl-protected amino group.

- Relevance : Demonstrates the role of protecting groups (e.g., trityl) in modulating reactivity during multi-step syntheses, a strategy applicable to the target compound.

Physicochemical Properties

(a) Crystallographic Data from Analogues

- Methyl (2R,3R)-3-(((Benzyloxy)carbonyl)amino)-2-(4-bromobenzyl)-2-fluoro-3-phenylpropanoate : Crystal System: Monoclinic (P2₁). Density: 1.435 g/cm³. Relevance: The fluorine substituent and benzyloxy group increase molecular packing efficiency compared to the target compound’s simpler structure.

Table 2: Physical Properties of Selected Analogues

*Inferred from similar ester derivatives in .

Biological Activity

Methyl 3-amino-3-(4-bromophenyl)-2-methylpropanoate (CAS No. 2109937-04-2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity , including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

Methyl 3-amino-3-(4-bromophenyl)-2-methylpropanoate is characterized by the following structural formula:

Structural Features

- Amino Group : Contributes to the compound's interaction with biological receptors.

- Bromophenyl Moiety : Enhances lipophilicity and may influence binding affinity.

- Methyl Propanoate : Provides a flexible framework for potential enzymatic interactions.

The biological activity of methyl 3-amino-3-(4-bromophenyl)-2-methylpropanoate is primarily attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds, while the bromophenyl group may participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate enzyme activity and receptor signaling pathways.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains, possibly due to disruption of bacterial cell membranes.

- Antitumor Activity : Research indicates potential cytotoxic effects on cancer cell lines, suggesting it may inhibit tumor growth through apoptosis induction.

- Neuroprotective Effects : Some investigations have shown that this compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Cytotoxicity in cancer cell lines | |

| Neuroprotective | Protection against oxidative stress |

Case Study 1: Antimicrobial Activity

A study conducted by researchers at the University of Bath evaluated the antimicrobial properties of methyl 3-amino-3-(4-bromophenyl)-2-methylpropanoate against various bacterial strains. The results demonstrated significant inhibition zones, indicating effective bactericidal action.

Case Study 2: Antitumor Effects

In a separate investigation published in ACS Medicinal Chemistry Letters, the compound was tested on multiple cancer cell lines, including breast and lung cancer. The findings revealed a dose-dependent reduction in cell viability, highlighting its potential as a lead compound for developing new anticancer agents.

Case Study 3: Neuroprotection

Research featured in the Journal of Medicinal Chemistry explored the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stressors. The results indicated a significant reduction in cell death compared to controls, suggesting therapeutic potential for neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.